AKT Kinase Inhibitor

Vue d'ensemble

Description

Les inhibiteurs de la kinase AKT sont une classe de composés qui ciblent la sérine/thréonine kinase AKT, également connue sous le nom de protéine kinase B. AKT joue un rôle essentiel dans la voie de signalisation de la phosphoinositide 3-kinase (PI3K), qui régule divers processus cellulaires tels que la croissance, la prolifération, la survie et le métabolisme. La dysrégulation de l'activité de l'AKT est associée au développement et à la progression de plusieurs cancers, ce qui fait des inhibiteurs de la kinase AKT des agents précieux en thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des inhibiteurs de la kinase AKT implique diverses voies chimiques, souvent adaptées à l'inhibiteur spécifique en cours de développement. Par exemple, la synthèse des inhibiteurs d'aminothiadiazole de l'AKT implique une optimisation basée sur la structure et des études d'amarrage pour prédire les conformations liées actives . La voie de synthèse comprend généralement la préparation de N-substitués-5-(isoquinoléine-6-yl)-1,3,4-thiadiazol-2-amines, suivie d'une optimisation pour obtenir une inhibition de la voie AKT dans les cellules cancéreuses .

Méthodes de production industrielle

La production industrielle d'inhibiteurs de la kinase AKT implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification et la spectrométrie de masse pour la caractérisation .

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de la kinase AKT subissent diverses réactions chimiques, notamment :

Oxydation : Implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, à l'aide de réactifs comme les halogènes ou les nucléophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification des inhibiteurs de la kinase AKT comprennent :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Nucléophiles : Halogènes, amines, thiols.

Principaux produits

Les principaux produits formés à partir de ces réactions sont généralement les inhibiteurs de la kinase AKT souhaités avec des groupes fonctionnels spécifiques qui renforcent leur affinité de liaison et leur sélectivité envers AKT .

Applications de la recherche scientifique

Les inhibiteurs de la kinase AKT ont un large éventail d'applications en recherche scientifique, notamment :

Industrie : Appliqués au développement de thérapies anticancéreuses ciblées et d'approches de médecine personnalisée.

Mécanisme d'action

Les inhibiteurs de la kinase AKT exercent leurs effets en ciblant la sérine/thréonine kinase AKT, qui est un effecteur essentiel de la voie de signalisation PI3K. Les inhibiteurs se lient au site actif de l'AKT, empêchant sa phosphorylation et son activation. Cela conduit à l'inhibition des voies de signalisation en aval impliquées dans la croissance cellulaire, la prolifération et la survie . Les cibles moléculaires et les voies impliquées comprennent les récepteurs tyrosine kinases, PI3K et mTOR .

Applications De Recherche Scientifique

AKT kinase inhibitors have a wide range of scientific research applications, including:

Mécanisme D'action

AKT kinase inhibitors exert their effects by targeting the serine/threonine kinase AKT, which is a critical effector of the PI3K signaling pathway. The inhibitors bind to the active site of AKT, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival . The molecular targets and pathways involved include receptor tyrosine kinases, PI3K, and mTOR .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de la kinase AKT peuvent être comparés à d'autres composés similaires, tels que :

Inhibiteurs de PI3K : Ciblent le composant en amont de la voie PI3K/AKT/mTOR.

Inhibiteurs de mTOR : Ciblent le composant en aval de la voie.

Inhibiteurs de MEK : Ciblent la voie de la kinase de protéines activée par un mitogène (MAPK), qui est souvent activée en parallèle de la voie PI3K/AKT.

Composés similaires

Capivasertib (AZD5363) : Un inhibiteur de l'AKT compétitif avec l'ATP.

Afuresertib (GSK2110183) : Un autre inhibiteur de l'AKT compétitif avec l'ATP.

Ipatasertib (GDC-0068) : Un inhibiteur pan-AKT avec une forte sélectivité.

Les inhibiteurs de la kinase AKT sont uniques en leur capacité à cibler sélectivement la voie AKT, ce qui en fait des outils précieux en recherche et en thérapie anticancéreuse .

Activité Biologique

AKT kinase inhibitors are a class of compounds that target the serine/threonine kinase AKT, which plays a crucial role in the PI3K/AKT/mTOR signaling pathway. This pathway is often deregulated in various cancers, making AKT a significant target for therapeutic intervention. This article explores the biological activity of AKT kinase inhibitors, focusing on their mechanisms, efficacy in clinical settings, and recent research findings.

AKT kinase inhibitors can be categorized into two main types based on their mechanism of action:

- ATP-competitive inhibitors : These bind to the ATP-binding site of AKT, preventing its activation and subsequent phosphorylation of downstream targets. Examples include GSK690693 and capivasertib.

- Allosteric inhibitors : These bind to sites other than the active site, inducing conformational changes that inhibit AKT activity without directly competing with ATP. An example is MK2206.

Case Studies

-

Capivasertib in Breast Cancer :

- A phase I clinical trial evaluated capivasertib in patients with AKT1 E17K-mutant estrogen receptor-positive metastatic breast cancer (MBC). The study found an objective response rate (ORR) of 20% for monotherapy and 36% for combination therapy with fulvestrant .

- Notably, a decrease in AKT1 E17K mutation levels was associated with improved progression-free survival (PFS), highlighting the potential of capivasertib as a targeted therapy for specific mutations in breast cancer .

- GSK690693 in Tumor Xenografts :

Research Findings

Recent studies have provided insights into the biological activity and selectivity of various AKT inhibitors:

- Discovery of New Inhibitors : A study identified several novel AKT inhibitors through structure-based virtual screening. Among them, Compounds a46 and a48 exhibited IC50 values of 11.1 µM and 9.5 µM against HCT-116 colon cancer cells, respectively, indicating their potential as lead compounds for further development .

- Pharmacological Evaluation : A systematic evaluation of clinical AKT inhibitors revealed that allosteric and ATP-competitive inhibitors induce different phosphopeptide signatures in treated cells. This suggests that the choice of inhibitor may influence the extent of drug-induced cell death, particularly in overcoming resistance mechanisms .

Summary Table: Key AKT Inhibitors

| Compound | Type | Targeted Cancer Type | Clinical Status | Key Findings |

|---|---|---|---|---|

| Capivasertib | ATP-competitive | ER+ MBC (AKT1 E17K mutation) | Phase I | ORR: 20% (monotherapy), 36% (combination) |

| GSK690693 | Pan-AKT inhibitor | Various solid tumors | Phase I | Reduces tumor growth in xenografts |

| AT13148 | Dual ROCK-AKT inhibitor | Melanoma, pancreatic cancer | Preclinical | Antimetastatic effects observed |

| MK2206 | Allosteric | Multiple cancers | Phase II | Does not compromise cell death induction |

Propriétés

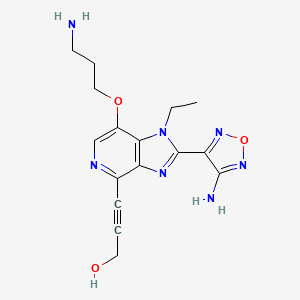

IUPAC Name |

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O3/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLOLQIXHMFYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648505 | |

| Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842148-40-7 | |

| Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.